molecular formula C26H25ClN2O3 B2867608 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dimethylphenyl)acetamide CAS No. 850906-72-8

2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2867608
CAS No.: 850906-72-8
M. Wt: 448.95
InChI Key: LTMMGWCJCSRNPU-UHFFFAOYSA-N
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Description

2-((2-(4-Chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dimethylphenyl)acetamide is a synthetic small molecule featuring a tetrahydroisoquinoline core substituted with a 4-chlorobenzyl group at position 2 and an acetamide-linked 2,3-dimethylphenyl moiety at position 4. Its structure combines electron-withdrawing (chlorine) and lipophilic (benzyl, dimethylphenyl) groups, which are critical for optimizing pharmacokinetic and pharmacodynamic properties in drug discovery .

Properties

IUPAC Name

2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3/c1-17-5-3-7-23(18(17)2)28-25(30)16-32-24-8-4-6-22-21(24)13-14-29(26(22)31)15-19-9-11-20(27)12-10-19/h3-12H,13-16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMMGWCJCSRNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: The initial step involves the synthesis of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the tetrahydroisoquinoline core reacts with 4-chlorobenzyl chloride in the presence of a base.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with 2,3-dimethylaniline and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique features of the target compound, structural and functional comparisons with its closest analogs are outlined below. These analogs differ in substituent positioning on the benzyl or N-phenyl groups, which may influence physicochemical properties and biological activity.

Structural Analogues with Modified Benzyl Substituents

  • N-(2,3-Dimethylphenyl)-2-{[2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide (): Key Difference: Substitution of the 4-chlorobenzyl group with 2-fluorobenzyl. Impact: Fluorine’s smaller atomic radius and higher electronegativity reduce steric bulk and alter electronic effects compared to chlorine. This may enhance metabolic stability but decrease lipophilicity (calculated logP: ~3.8 vs. ~4.5 for the target compound) .

Analogues with Varied N-Phenyl Substituents

  • 2-((2-(4-Chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3-methylphenyl)acetamide (): Key Difference: Replacement of the 2,3-dimethylphenyl group with a 3-methylphenyl substituent. However, the reduced bulk may lower selectivity .

Physicochemical and Pharmacokinetic Comparisons

The table below summarizes critical parameters for the target compound and its analogs:

Compound Name Benzyl Substituent N-Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Calculated logP* Key Structural Influence
2-((2-(4-Chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dimethylphenyl)acetamide (Target) 4-chloro 2,3-dimethyl C₂₆H₂₄ClN₂O₃ 447.93 ~4.5 High lipophilicity; steric bulk
N-(2,3-Dimethylphenyl)-2-{[2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide () 2-fluoro 2,3-dimethyl C₂₆H₂₄FN₂O₃ 431.48 ~3.8 Enhanced metabolic stability; reduced bulk
2-((2-(4-Chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3-methylphenyl)acetamide () 4-chloro 3-methyl C₂₅H₂₂ClN₂O₃ 433.90 ~4.2 Moderate lipophilicity; improved solubility

*Calculated logP values estimated using fragment-based methods (e.g., Moriguchi method).

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